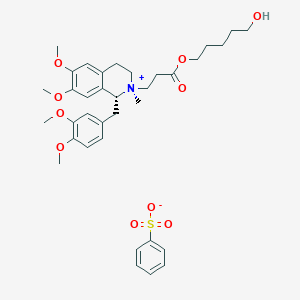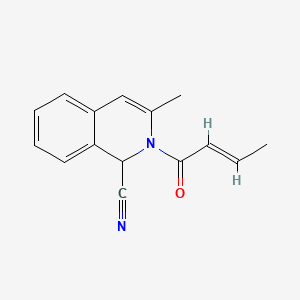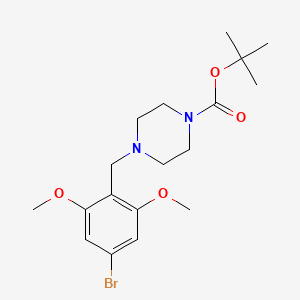
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development. This particular compound features a tert-butyl ester group, a bromine atom, and two methoxy groups attached to a benzyl moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2,6-dimethoxybenzyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ester group to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
- Substituted piperazine derivatives
- Oxidized or reduced benzyl derivatives
- Coupled products with various aryl or alkyl groups
Applications De Recherche Scientifique
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates with various biological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical Biology: Employed in the design of molecular probes for studying biological processes and interactions.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Pharmacology: Investigated for its potential effects on various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate depends on its specific application and target. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the piperazine ring and the bromine atom can enhance its binding affinity and selectivity towards certain biological targets. Additionally, the methoxy groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate is unique due to the presence of both bromine and methoxy groups on the benzyl moiety. This structural feature can enhance its reactivity and biological activity compared to other similar compounds. For instance, tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate lacks the methoxy groups, which may result in different pharmacological properties. Similarly, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have different substituents, leading to variations in their chemical reactivity and biological applications.
Propriétés
Formule moléculaire |
C18H27BrN2O4 |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
tert-butyl 4-[(4-bromo-2,6-dimethoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O4/c1-18(2,3)25-17(22)21-8-6-20(7-9-21)12-14-15(23-4)10-13(19)11-16(14)24-5/h10-11H,6-9,12H2,1-5H3 |
Clé InChI |
OVEYYZGUKWZPQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-propanediol](/img/structure/B13364854.png)
![5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13364858.png)
![6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13364866.png)
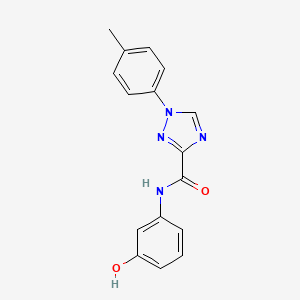
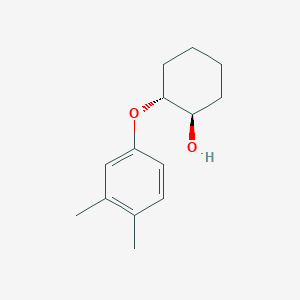
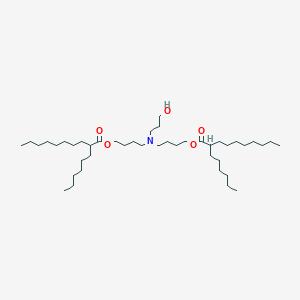
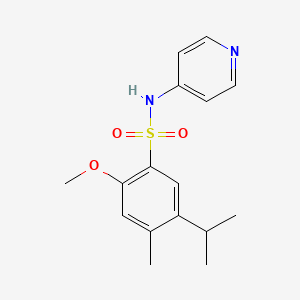
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
![(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol](/img/structure/B13364910.png)
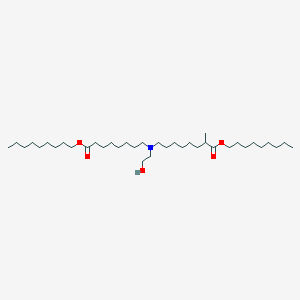
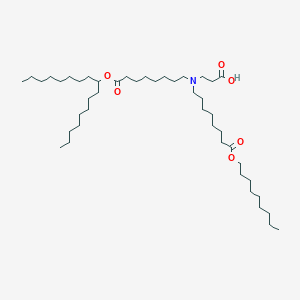
![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
